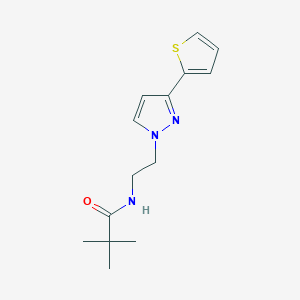

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety at the 3-position, linked via an ethyl spacer to a pivalamide group. This structure combines aromatic heterocycles (thiophene and pyrazole) with a bulky tert-butyl-derived amide, which may enhance metabolic stability and modulate solubility. Such hybrid architectures are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, where the pyrazole-thiophene scaffold can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions .

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-7-9-17-8-6-11(16-17)12-5-4-10-19-12/h4-6,8,10H,7,9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBYBDOGNXMITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene and pyrazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its pyrazole-thiophene core and pivalamide terminus . Below is a comparison with structurally related molecules from the evidence:

Key Observations :

- The pivalamide group introduces steric bulk compared to simpler amides (e.g., in Example 6), which may improve metabolic stability but reduce membrane permeability .

Key Observations :

- Amide coupling (e.g., EDC/HOBt) is a universal strategy for linking heterocycles to amide termini .

- The absence of halogenation or sulfonation steps in the target compound’s hypothetical synthesis simplifies its preparation compared to more complex analogs (e.g., Compound 189) .

Key Observations :

- The pivalamide group may enhance stability but reduce aqueous solubility compared to piperazinyl quinolones, which benefit from ionizable amines .

- Thiophene-containing compounds often exhibit broad-spectrum activity ; however, the absence of electron-withdrawing groups (e.g., bromo in ) might limit the target compound’s potency.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a thiophene ring, a pyrazole moiety, and a pivalamide functional group. Its synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Synthesized via the reaction of hydrazine with a 1,3-diketone.

- Thiophene Ring Introduction : Achieved through cross-coupling reactions such as Suzuki or Stille coupling.

- Pivalamide Formation : The final step involves coupling the intermediate with pivalic acid under amide bond-forming conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. For instance, similar compounds have shown significant cytotoxic activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7e | HePG-2 | 10.10 ± 2.1 |

| 7i | MCF-7 | 10.08 ± 2.0 |

These results suggest that modifications in the molecular structure can enhance the anticancer activity through interactions with specific molecular targets, including carbonic anhydrase isoforms .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves binding to active sites of enzymes, thereby modulating their activity. For example, compounds with similar structures have demonstrated inhibition of carbonic anhydrase (CA) enzymes, which play critical roles in physiological processes .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Binding : The compound may inhibit enzyme function by occupying active sites.

- Receptor Modulation : It could act as an agonist or antagonist for specific receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds:

- Cytotoxicity Studies : Research on pyrazole derivatives has shown varying degrees of cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the low micromolar range.

- Mechanistic Insights : Molecular docking studies suggest that these compounds can effectively fit into the active sites of target enzymes, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.